6-(2-(1H-indol-1-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
Indole is a heterocyclic compound that contains a benzopyrrole nucleus. It’s found in many important synthetic drug molecules and has a wide range of clinical and biological applications . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound .Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .Chemical Reactions Analysis
Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Indole is a crystalline, colorless compound with a specific odor. It’s highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the development of efficient protocols for synthesizing novel hexahydropyrimido[4,5-b]-1,8-naphthyridine derivatives through one-pot three-component reactions. These syntheses involve the use of indole derivatives and aim to explore the chemical properties and potential applications of the synthesized compounds (Naidu et al., 2015).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, there has been a focus on synthesizing 1,6-naphthyridin-2(1H)-ones and their derivatives as part of exploring new synthetic procedures and understanding the chemical behavior of these compounds. Such research contributes to the broader knowledge of naphthyridine derivatives and their potential utilities in various scientific domains (Singh & Lesher, 1990).
Multi-Component Reaction Synthesis
Studies have also been conducted on the one-pot synthesis of functionalized bipyridine derivatives, including those involving indole, through multi-component reactions. This research highlights the efficiency and versatility of such synthetic methods in producing compounds with potential applicability in various fields of chemistry and materials science (Thirumurugan & Perumal, 2009).
Mechanism of Action
The indole nucleus is an important heterocyclic system that provides the skeleton to many bioactive compounds. It is aromatic in nature due to the presence of 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds). This allows for electrophilic substitution to occur readily on indole .
The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound with broad-spectrum biological activities . Due to this, researchers have taken an interest in synthesizing various scaffolds of indole for screening different pharmacological activities .
Future Directions
properties
IUPAC Name |
6-(2-indol-1-ylacetyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c20-10-14-9-15-11-23(8-6-16(15)21-19(14)25)18(24)12-22-7-5-13-3-1-2-4-17(13)22/h1-5,7,9H,6,8,11-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPZQTNGRPXTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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